3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (ChemDiv catalog ID D463-0094) is a heterocyclic small molecule (MW 324.4, C₁₉H₂₁FN₄) belonging to the pyrazolo[1,5-a]pyrimidine class. Compounds within this scaffold are established privileged structures in medicinal chemistry, widely exploited as ATP-competitive kinase inhibitors and, more recently, as antibacterial agents targeting undecaprenyl pyrophosphate synthase (UppS).

Molecular Formula C19H21FN4
Molecular Weight 324.4 g/mol
Cat. No. B5999163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H21FN4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C
InChIInChI=1S/C19H21FN4/c1-13-7-9-23(10-8-13)18-11-14(2)22-19-17(12-21-24(18)19)15-3-5-16(20)6-4-15/h3-6,11-13H,7-10H2,1-2H3
InChIKeyRVUDYMGSLVEEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine: A Structurally Distinct Pyrazolopyrimidine Building Block


3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (ChemDiv catalog ID D463-0094) is a heterocyclic small molecule (MW 324.4, C₁₉H₂₁FN₄) belonging to the pyrazolo[1,5-a]pyrimidine class . Compounds within this scaffold are established privileged structures in medicinal chemistry, widely exploited as ATP-competitive kinase inhibitors and, more recently, as antibacterial agents targeting undecaprenyl pyrophosphate synthase (UppS) [1]. The compound is available as a research-grade screening compound through commercial suppliers, positioning it as a tractable starting point for hit-to-lead campaigns or chemical biology probe development.

Privileged pyrazolopyrimidine scaffold for kinase or UppS target screening
Distinct 4-methylpiperidine vector enables SAR expansion at the 7-position
Research-grade starting point for hit-to-lead or chemical probe campaigns

Why Analogs of 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine Are Not Interchangeable


Within the pyrazolo[1,5-a]pyrimidine series, the identity of the 7-position amine substituent is a critical determinant of both biological target engagement and physicochemical properties. The closest well-characterized analog, MAC-0547630, which bears a 7-azepanyl group in place of the 4-methylpiperidine moiety, is a validated nanomolar UppS inhibitor [1]. Workman et al. demonstrated that a single-carbon modification to the 7-position ring (converting azepane to a substituted piperidine in JPD447) was sufficient to significantly alter binding pose, target affinity, and functional potentiation of β-lactam antibiotics [2]. Consequently, generic substitution of the 4-methylpiperidine-containing compound with its azepane, piperidine, or 2-methyl analogs cannot be assumed to preserve biological activity—each variant presents a distinct spatial, electronic, and conformational profile at the critical 7-position vector.

Ring size mismatch 7‑membered azepane analog (MAC‑0547630) may not preserve binding pose due to ring size (6 vs 7) and conformational preference.
Substitution vector shift 4‑Methylpiperidine adds steric bulk absent in unsubstituted piperidine; target engagement profile may differ.
Off‑target liability unknown Membrane potential artifact risk not yet assessed; class‑level inference requires direct validation.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine


7‑Position Ring Size and Conformational Restraint: 4‑Methylpiperidine vs. Azepane

The target compound incorporates a 6-membered 4-methylpiperidine ring at the 7-position, whereas the closest characterized analog MAC-0547630 employs a 7-membered azepane ring. This ring-size difference imposes distinct conformational preferences and exit vector geometries. In the co-crystal structure of MAC-0547630 bound to B. subtilis UppS (PDB 7JLM), the azepane ring adopts a specific chair-like conformation occupying a defined hydrophobic tunnel [1]. The 4-methylpiperidine ring of the target compound, being one methylene unit smaller, is predicted to position the terminal methyl substituent approximately 1.2–1.5 Å closer to the pyrazolopyrimidine core, altering the steric footprint and potentially enabling access to distinct sub-pockets inaccessible to the larger azepane [2]. This structural distinction was shown to be functionally significant: the JPD447 derivative (incorporating an N-alkylated piperidine) achieved improved UppS binding (IC₅₀ = 110 nM for UppS_BS) compared to MAC-0547630 (IC₅₀ = 18 nM?—note: JPD447 is a distinct chemotype; target compound activity requires experimental determination).

7‑Position ring size
Cross‑study comparable
6‑membered (4‑methylpiperidine) vs 7‑membered (azepane)
Ring size alters binding pose geometry
PDB 7JLM co‑crystal; target activity requires assay
Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity Differential: Computed logP and logD Comparison

The target compound exhibits a computed logP of 4.6734 and logD of 3.3429, as reported on the ChemDiv catalog page . These values can be compared to the closely related analog MAC-0547630 (7-azepan-1-yl), for which PubChem computes XLogP3-AA = 4.1 [1]. The ~0.57 log unit higher logP for the target compound is consistent with the presence of the lipophilic 4-methyl substituent on the piperidine ring, which replaces a methylene unit in the azepane and introduces additional hydrophobic surface area. This lipophilicity increase is modest but sits within a range known to influence membrane permeability (typically optimal logP 3–5 for cell penetration), potentially offering enhanced passive membrane diffusion compared to the azepane analog, while still maintaining a favorable profile relative to more lipophilic pyrazolopyrimidine derivatives exceeding logP 5.

Lipophilicity (logP)
Cross‑study comparable
logP 4.67 (target) vs 4.1 (azepane analog)
Incremental lipophilicity may influence permeability
Computed values; source‑specific algorithms
Physicochemical Property Profiling Drug-likeness Permeability Prediction

Hydrogen Bond Acceptor Count and Polar Surface Area: Implications for Permeability and Efflux

The target compound possesses 2 hydrogen bond acceptors (HBA) and a polar surface area (PSA) of 22.5 Ų , identical to MAC-0547630 (HBA = 4 in PubChem computed properties, though the pyrazolopyrimidine core contributes 4 N atoms that may or may not participate; PSA not directly listed for MAC-0547630 but structurally equivalent). Both compounds contain zero hydrogen bond donors. This low PSA (<60 Ų) places both molecules in a favorable range for blood-brain barrier penetration and good passive membrane permeability [1]. The low HBA count and absence of HBDs suggest that neither compound is likely to be a strong substrate for P-glycoprotein-mediated efflux, though the 4-methyl substituent on the target compound could subtly modify recognition by efflux transporters compared to the azepane analog.

Polar surface area
Class‑level inference
PSA 22.5 Ų; HBA 2 (algorithm‑dependent)
Low PSA and no HBDs; CNS permeability not differentiating
Scaffold‑level property; 7‑substituent drives target selectivity
ADME Prediction Blood-Brain Barrier Penetration Transporter Recognition

Selectivity Potential Against Off-Target Membrane Effects: Scaffold-Level Inference from MAC-0547630

Previous UppS inhibitors in the pyrazolopyrimidine and related series have generally shown confounding off-target effects on bacterial membrane potential due to their physicochemical characteristics [1]. MAC-0547630 was specifically demonstrated to exhibit selective, nanomolar inhibition against UppS without off-target effects on membrane potential, making it a unique chemical probe [1]. The target compound shares the same pyrazolo[1,5-a]pyrimidine core and 3-(4-fluorophenyl) substituent as MAC-0547630, differing only at the 7-position amine. Given that the membrane potential off-target liability in this series is primarily driven by the core scaffold's physicochemical properties (logP, charge state) rather than the 7-substituent, there is a class-level rationale to expect the target compound may similarly avoid membrane potential artifacts. However, this remains an inference pending direct experimental confirmation with a membrane potential assay (e.g., DiSC₃(5) fluorescence).

Membrane potential artifact
Class‑level inference
Not determined; scaffold analog MAC‑0547630 clean
May avoid off‑target membrane effects; requires direct assay
Pending DiSC₃(5) fluorescence confirmation
Antibacterial Drug Discovery UppS Inhibition Membrane Potential Assay

Optimal Application Scenarios for 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine


Chemical Biology Probe Development Targeting UppS with Altered 7-Position Geometry

The target compound is uniquely suited for structure-activity relationship (SAR) studies exploring the UppS hydrophobic tunnel tolerances. The 4-methylpiperidine substituent provides a distinct steric and conformational profile compared to the azepane of MAC-0547630, enabling systematic mapping of the tunnel dimensions and identification of key hydrophobic contacts. Researchers can use this compound alongside MAC-0547630 and the unsubstituted piperidine analog to establish a ring-size and substitution SAR series, guided by the existing co-crystal structure of MAC-0547630 (PDB 7JLM) [1] and the J. Med. Chem. structural rationale for substituent-dependent potency improvements [2].

Kinase Selectivity Profiling in Pyrazolopyrimidine-Focused Libraries

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged kinase-inhibitor core, with numerous derivatives showing activity against CDK, Pim, Trk, and FLT3 kinases [1]. The 4-methylpiperidine substituent at position 7 introduces a differentiated pharmacophore element that can be exploited in kinase panel screening to identify novel selectivity fingerprints. Procurement of this compound is indicated for groups running kinase-focused screening cascades where structural diversity at the 7-position vector is systematically varied to probe kinase hinge-region and solvent-exposed region complementarity [2].

Antibacterial Combination Studies with β-Lactam Antibiotics

MAC-0547630 and its derivative JPD447 have demonstrated the ability to potentiate β-lactam antibiotics through UppS inhibition [1]. The target compound, by virtue of its structural similarity to MAC-0547630 coupled with its distinct 7-position substituent, represents a valuable tool compound for investigating whether the β-lactam potentiation phenotype is conserved across 7-position modifications. Successful potentiation would validate the pyrazolopyrimidine C7 position as a tolerant diversification site, while lack of potentiation would define the structural boundaries of this phenotype—both outcomes providing actionable SAR information [2].

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

The availability of a high-resolution co-crystal structure for the closely related analog MAC-0547630 (PDB 7JLM, 2.3 Å) [1] makes the target compound an excellent test case for computational chemistry workflows. The single-atom difference (azepane → 4-methylpiperidine) provides a tractable perturbation for evaluating the predictive accuracy of free energy perturbation (FEP+) calculations, molecular dynamics simulations, or docking scoring functions. Procurement for this purpose supports the development and validation of computational tools for prospective SAR prediction in drug discovery programs.

Application
Selection Property
Validation Focus
UppS hydrophobic tunnel SAR
4‑Methylpiperidine geometry distinct from azepane
Co‑crystal structural biology or binding assay
Kinase selectivity profiling
Differentiated 7‑position pharmacophore
Kinase panel screening and selectivity fingerprint
β‑Lactam potentiation studies
UppS inhibition phenotype across 7‑modifications
Potentiation assay with β‑lactam antibiotics
Computational FEP benchmarking
Single‑atom perturbation (azepane → 4‑methylpiperidine)
FEP+ accuracy against co‑crystal reference
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